molecular formula C31H34ClNO9 B12706327 [(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 127083-29-8

[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No.: B12706327
CAS No.: 127083-29-8
M. Wt: 600.1 g/mol
InChI Key: XPHVSVFAAZGPCJ-ZNGHFDKBSA-N
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Description

[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the spiro structure and the introduction of the indole moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism of action of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
  • [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Uniqueness

The uniqueness of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate lies in its spiro structure and the presence of multiple functional groups

Properties

CAS No.

127083-29-8

Molecular Formula

C31H34ClNO9

Molecular Weight

600.1 g/mol

IUPAC Name

[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C31H34ClNO9/c1-17-21(22-13-20(36-6)11-12-23(22)33(17)28(35)18-7-9-19(32)10-8-18)14-25(34)39-27-26-24(40-30(4,5)41-26)15-37-31(27)16-38-29(2,3)42-31/h7-13,24,26-27H,14-16H2,1-6H3/t24-,26-,27+,31+/m1/s1

InChI Key

XPHVSVFAAZGPCJ-ZNGHFDKBSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@H]5[C@@H](CO[C@]46COC(O6)(C)C)OC(O5)(C)C

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5C(COC46COC(O6)(C)C)OC(O5)(C)C

Origin of Product

United States

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